benfotiamine

Descripción

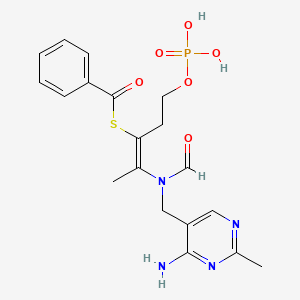

Structure

3D Structure

Propiedades

IUPAC Name |

S-[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNNPSLJPBRMLZ-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOP(=O)(O)O)/SC(=O)C2=CC=CC=C2)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N4O6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22457-89-2 | |

| Record name | benfotiamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benfotiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benfotiamine's Neuroprotective Mechanism of Action: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682), has garnered significant scientific interest due to its superior bioavailability over water-soluble thiamine and its potential as a neuroprotective agent.[1][2] Its lipophilic nature facilitates enhanced penetration across cellular membranes, including the blood-brain barrier, making it a compelling therapeutic candidate for a spectrum of neurological and neurodegenerative disorders.[1][3] This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound exerts its effects on neuronal cells. It details the compound's influence on key metabolic and signaling pathways, presents quantitative data from pivotal preclinical and clinical studies, outlines detailed experimental protocols for reproducibility, and visualizes complex biological processes through signaling pathway diagrams.

Core Neuroprotective Mechanisms of Action

This compound's neuroprotective properties are not attributed to a single mode of action but rather to a multi-targeted engagement of several key cellular pathways that mitigate the pathological processes underlying neuronal damage. These mechanisms primarily revolve around the amelioration of hyperglycemia-induced damage, reduction of oxidative stress, and suppression of neuroinflammation.[4][5]

Activation of the Transketolase and Pentose (B10789219) Phosphate (B84403) Pathway

The principal and most well-established mechanism of this compound is the potent activation of transketolase (TKT), a critical enzyme in the pentose phosphate pathway (PPP).[6][7]

-

Enhanced Bioavailability and Conversion: As a lipid-soluble prodrug, this compound is readily absorbed and converted intracellularly to its biologically active form, thiamine diphosphate (B83284) (TDP), the essential coenzyme for TKT.[7] This process achieves significantly higher intracellular TDP levels compared to standard thiamine supplementation.[8]

-

Shunting of Glycolytic Intermediates: In states of high glucose, such as in diabetes or metabolic syndrome, the glycolytic pathway becomes overwhelmed. This leads to the accumulation of damaging metabolic intermediates like glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (B1210287) (F6P).[9] By robustly activating TKT, this compound redirects these excess intermediates away from harmful pathways and shunts them into the non-oxidative branch of the PPP.[7][9] This redirection is central to this compound's ability to counteract hyperglycemic damage.

Inhibition of Advanced Glycation End-Product (AGE) Formation

A direct consequence of activating the TKT pathway is a significant reduction in the formation of Advanced Glycation End-products (AGEs).[2][10]

-

Reduction of AGE Precursors: AGEs are formed through the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids. The glycolytic intermediates G3P and F6P are major precursors in AGE synthesis.[7] By diverting these precursors into the PPP, this compound effectively starves the AGE-forming pathways.[10][11]

-

Mitigation of Neuronal Damage: In neuronal tissues, AGEs contribute to cellular dysfunction, promote oxidative stress, trigger inflammation via their receptor (RAGE), and are implicated in the cross-linking and aggregation of proteins like tau and amyloid-beta (Aβ).[12][13] Studies in diabetic rats have shown that this compound can prevent the formation of neural imidazole-type AGEs and glycoxidation products.[12][13] While some clinical trials in diabetic patients have yielded mixed results on systemic AGE reduction, preclinical evidence strongly supports this mechanism in neuronal protection.[10][11]

Attenuation of Oxidative Stress

This compound exerts potent antioxidant effects through both direct and indirect mechanisms.[12][14]

-

Activation of the Nrf2/ARE Pathway: this compound and its metabolites have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[8][15] Nrf2 is a master regulator of the cellular antioxidant response. Its activation leads to the upregulated expression of a suite of protective enzymes, including catalase, superoxide (B77818) dismutase (SOD), and components of the glutathione (B108866) system.[12][16] This effect appears to be independent of thiamine, suggesting a unique action of this compound's metabolites.[12]

-

Direct Scavenging and Reduced ROS Production: In activated microglial cells, this compound has been shown to directly scavenge superoxide radicals.[16] By mitigating mitochondrial dysfunction and reducing the activity of pro-inflammatory enzymes like iNOS, it also decreases the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to reduced lipid peroxidation and levels of malondialdehyde (MDA).[12][16]

Suppression of Neuroinflammation

Chronic activation of glial cells and the resulting neuroinflammatory cascade are hallmarks of many neurodegenerative diseases. This compound has demonstrated significant anti-inflammatory properties.[4][12]

-

Inhibition of NF-κB Signaling: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes.[9][12] This inhibition prevents the downstream production of inflammatory mediators.

-

Reduced Pro-inflammatory Cytokines and Enzymes: In models of neuroinflammation, this compound treatment has been shown to decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

Modulation of Key Signaling Pathways

Beyond its primary metabolic and antioxidant roles, this compound influences other critical signaling pathways involved in neuronal survival and pathology.

-

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a crucial enzyme in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease and other tauopathies.[4][17] this compound has been shown to inhibit the activity of GSK-3β, potentially through the activation of the PI3K/Akt survival pathway, which phosphorylates and inactivates GSK-3β.[4][14]

-

Modulation of MAPK Pathways: Evidence suggests that this compound can modulate members of the mitogen-activated protein kinase (MAPK) family. In some cellular contexts, it has been observed to inhibit ERK1/2 activity while enhancing the activation of JNK1/2, pathways involved in cell proliferation and stress responses.[12][18]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and in vitro studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Efficacy of this compound

| Model System | Stressor | This compound Concentration (µM) | Outcome Measure | Result | Citation(s) |

|---|---|---|---|---|---|

| Neuroblastoma Cells | Paraquat (B189505) (0.25 mM) | 25 | Cell Viability | Increased from 60% to 75% | [1][14] |

| Neuroblastoma Cells | Paraquat (0.25 mM) | 50 | Cell Viability | Increased from 60% to 85% | [1][14] |

| Endothelial Cells | High Glucose | 50 | AGE Accumulation | Complete prevention | [14] |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Non-cytotoxic doses | NO & ·O⁻₂ Production | Significant decrease | [16] |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Non-cytotoxic doses | Lipid Peroxidation | Significant decrease |[16] |

Table 2: In Vivo Neuroprotective Efficacy of this compound in Animal Models

| Animal Model | Condition | Dosage | Duration | Key Outcomes | Citation(s) |

|---|---|---|---|---|---|

| AlCl₃-induced Rat | Alzheimer's-like Disease | 300 mg/kg/day | 15 days | Improved learning and memory (Morris Water Maze); Reduced tauopathy, apoptosis, and neuronal damage. | [19] |

| APP/PS1 Transgenic Mice | Alzheimer's Disease | 100-200 mg/kg/day | 8 weeks | Enhanced spatial memory; Reduced amyloid plaque numbers and phosphorylated tau levels. | [14] |

| P301S Transgenic Mice | Tauopathy | 200 mg/kg/day | 8 weeks | Increased lifespan; Improved behavioral deficits; Prevented motor neuron death; Reduced NFTs and oxidative stress. | [8][14] |

| STZ-induced Rat | Neurodegeneration | 150 mg/kg/day | 7 days | Reversed cognitive impairment; Modulated GLUT1/3 and inhibited GSK3 activity in the hippocampus. | [20][21] |

| MPTP-induced Mice | Parkinson's Disease | 200-250 mg/kg/day | 28 days | Improved motor function; Protected dopaminergic neurons; Activated Nrf2 pathway. |[22] |

Experimental Protocols

To facilitate reproducibility and further investigation, detailed methodologies for key cited experiments are provided below.

In Vitro Neuroprotection Assay: Paraquat-Induced Toxicity in Neuroblastoma Cells

This protocol is based on methodologies used to assess the protective effects of this compound against oxidative stress-induced cell death.[1][14]

-

Cell Culture:

-

Culture mouse neuroblastoma cells (e.g., N2a) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment Protocol:

-

Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 25 µM, 50 µM) or vehicle control for 24 hours.

-

Introduce the neurotoxin paraquat at a final concentration of 0.25 mM to all wells except the untreated control group.

-

Co-incubate for an additional 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan (B1609692) crystals in 100 µL of dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.

-

In Vivo Neuroprotection Model: AlCl₃-Induced Alzheimer's Disease in Rats

This protocol describes an established method to induce an Alzheimer's-like pathology in rodents to test therapeutic interventions.[1][19]

-

Animal Model and Induction:

-

Use adult male Wistar rats (200-250 g). House them under standard laboratory conditions with ad libitum access to food and water.

-

Administer aluminum chloride (AlCl₃) at a dose of 100 mg/kg body weight via oral gavage daily for 30-45 days to induce neurotoxicity. A control group receives saline.

-

-

This compound Administration:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

For the final 15 days of the AlCl₃ administration period, treat animal subgroups with this compound (e.g., 50 mg/kg and 300 mg/kg) via oral gavage daily. A positive control group may receive donepezil (B133215) (e.g., 5 mg/kg).

-

-

Behavioral Assessment (Morris Water Maze):

-

Following the treatment period, assess spatial learning and memory.

-

Train rats for 4-5 consecutive days to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform).

-

On the final day, perform a probe trial by removing the platform and measuring the time spent in the target quadrant.

-

-

Biochemical and Histological Analysis:

-

After behavioral testing, euthanize the animals and harvest brain tissue.

-

Homogenize brain regions (e.g., hippocampus, cortex) to measure levels of acetylcholinesterase (AChE), oxidative stress markers (MDA, GSH), inflammatory markers (NO), hyperphosphorylated tau, and apoptotic markers (caspase 8).

-

Perform histological staining (e.g., H&E, Congo red) on hippocampal sections to assess neuronal damage and plaque deposition.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key molecular pathways and experimental designs discussed in this guide.

Caption: this compound activates Transketolase, shunting metabolites to the PPP.

Caption: this compound activates the Nrf2/ARE antioxidant defense pathway.

Caption: this compound inhibits GSK-3β, a key kinase in tau pathology.

Caption: Workflow for an in vivo study of this compound's neuroprotection.

Conclusion and Future Directions

This compound presents a robust, mechanism-based therapeutic strategy for a range of neurological disorders. Its ability to simultaneously inhibit the three major pathways of hyperglycemic damage—AGE formation, the DAG-PKC pathway, and the hexosamine pathway—by activating transketolase distinguishes it from agents that target more downstream events.[9] Furthermore, its capacity to activate the Nrf2 antioxidant pathway and suppress NF-κB-mediated inflammation provides additional layers of neuroprotection that are relevant even in non-diabetic neurodegenerative conditions.[8][12]

The compelling preclinical data, particularly in models of Alzheimer's disease, tauopathy, and Parkinson's disease, strongly supports its therapeutic potential.[14][19][22] While short-term clinical trials have shown promise in improving symptoms of diabetic neuropathy, larger, long-term studies are required to fully elucidate its efficacy in slowing the progression of neurodegenerative diseases in human populations.[4][23][24] Future research should focus on confirming these multifaceted mechanisms in clinical settings, identifying responsive patient populations, and optimizing dosing strategies for chronic neurological conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. news-medical.net [news-medical.net]

- 3. nbinno.com [nbinno.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protecting-Glycation and High Blood Sugar - Life Extension [lifeextension.com]

- 14. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine [mdpi.com]

- 15. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound upregulates antioxidative system in activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound’s Effects on Measures of Brain Aging - Life Extension [lifeextension.com]

- 18. researchgate.net [researchgate.net]

- 19. researcher.manipal.edu [researcher.manipal.edu]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. This compound in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. diabetesjournals.org [diabetesjournals.org]

Benfotiamine and Its Derivatives: A Technical Guide to Physicochemical Properties for Drug Development

For Immediate Release

This technical guide provides a comprehensive analysis of the core physicochemical properties of benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682) (Vitamin B1). Tailored for researchers, scientists, and drug development professionals, this document collates essential quantitative data, details standardized experimental protocols, and visualizes key mechanistic pathways to support advanced pharmaceutical research and formulation development.

Introduction

This compound (S-benzoylthiamine O-monophosphate) is a lipid-soluble thiamine analogue developed to improve the bioavailability of vitamin B1.[1][2] Unlike its water-soluble counterpart, thiamine HCl, this compound's lipophilic nature enhances its absorption from the gastrointestinal tract via passive diffusion, leading to significantly higher plasma and intracellular thiamine levels.[1][2][3] This superior pharmacokinetic profile is central to its therapeutic potential, particularly in mitigating complications associated with diabetes mellitus, such as neuropathy, nephropathy, and retinopathy.[4][5][6]

Acting as a prodrug, this compound is dephosphorylated in the intestine to S-benzoylthiamine, which is then converted within erythrocytes and the liver to thiamine.[7][8][9] Thiamine is subsequently phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP), which is critical for glucose metabolism.[4][10] This guide focuses on the fundamental physicochemical characteristics that govern this compound's absorption, distribution, and stability, providing a critical data foundation for formulation scientists and medicinal chemists.

Core Physicochemical Properties

The efficacy and formulation of an active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical properties. The following tables summarize key quantitative data for this compound.

Table 1: Solubility Profile of this compound

This compound is often described pharmacologically as "lipid-soluble" due to its enhanced membrane permeability compared to thiamine. However, its measured solubility in non-polar solvents is low. It is practically insoluble in oils and solvents like n-octanol.[8][11] Its solubility is highly dependent on pH, increasing significantly in alkaline conditions.[12]

| Solvent System | Reported Solubility | Notes | Citations |

| Water (Neutral/Acidic pH) | < 2.3 mg/mL | Sparingly soluble at pH ≤ 7.0. Sonication may be required. | [12][13] |

| Water (Alkaline pH ≥ 8.0) | Readily Soluble | A 0.1 M ammonium (B1175870) hydroxide (B78521) solution dissolves ~1 mg/mL. | [12][14] |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Highly soluble; recommended solvent for stock solutions. | [11][12] |

| Ethanol (EtOH) | < 2.83 mg/mL | Slightly soluble. | [12][13] |

| n-Octanol, Mineral Oil | Practically Insoluble | Demonstrates low solubility in non-polar organic solvents. | [8][11] |

Table 2: Lipophilicity and Ionization Constants

The lipophilicity of this compound is complex; while its partition coefficient (Log P) is estimated to be low, its ability to act as a lipophilic prodrug is attributed to its metabolic conversion to S-benzoylthiamine, which more readily crosses cellular membranes.[11] The molecule possesses two primary ionization centers: the phosphate (B84403) group (pKa₁) and the pyrimidine (B1678525) ring (pKa₂).

| Parameter | Value | Method | Citations |

| Log P (n-octanol/water) | -2.814 | Estimated | [5] |

| pKa₁ (Phosphate Group) | ~1.84 | Predicted | [15][16] |

| pKa₂ (Pyrimidine N1) | 4.82 | HPLC | [15] |

Table 3: Thermal and Physical Properties

This compound is a stable, crystalline solid under standard conditions.[17][18] Variations in the reported melting point may be attributed to different experimental conditions or polymorphic forms.

| Parameter | Value | Appearance | Citations |

| Molecular Formula | C₁₉H₂₃N₄O₆PS | - | [1][19] |

| Molecular Weight | 466.45 g/mol | - | [7] |

| Melting Point | 165 °C to 192 °C | White to off-white crystalline powder. | [5][7][17][20] |

| Stability | Stable solid; Hygroscopic | Store under inert atmosphere, protected from moisture. | [5][21] |

Standardized Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard methodologies for the key experiments cited.

Solubility Determination (Shake-Flask Method, per OECD 105 / USP <1236>)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[22][23]

-

Preliminary Test : An estimation of solubility is performed by adding the test substance in stepwise amounts to a known volume of the solvent (e.g., purified water, buffer of specific pH) at the test temperature, with vigorous shaking, to determine the approximate saturation point.[18]

-

Equilibration : An amount of the solid substance in excess of its estimated solubility (typically 5-fold) is added to a known volume of the solvent in a suitable vessel (e.g., glass-stoppered flask).[18]

-

The vessels are agitated (e.g., on a mechanical shaker or stirrer) in a thermostatically controlled water bath at a constant temperature (e.g., 25 ± 1 °C).[11]

-

Equilibration time is critical and should be sufficient to reach a plateau in concentration. Samples of the supernatant are taken at various time points (e.g., 24, 48, 72 hours) until consecutive measurements are constant.[18]

-

Phase Separation : The undissolved solid material is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[6]

-

Analysis : The concentration of the this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][18]

Figure 1: Workflow for Shake-Flask Solubility Determination.

Lipophilicity: Log P Determination (Shake-Flask Method, per OECD 107)

This protocol determines the n-octanol/water partition coefficient (Pₒᵥ), a measure of a compound's lipophilicity.[8]

-

Preparation of Phases : High-purity n-octanol and water are mutually saturated by stirring them together for at least 24 hours at the test temperature, followed by a separation period. The pH of the aqueous phase is adjusted with a buffer if determining the distribution of an ionizable substance.[20][24]

-

Test Substance Addition : A stock solution of this compound is prepared in one of the phases (typically the one in which it is more soluble). A small volume of this stock is added to a vessel containing known volumes of both pre-saturated n-octanol and water. The initial concentration should not exceed 0.01 M.[20]

-

Equilibration : The vessel is securely capped and shaken gently at a constant temperature (20-25 °C) until equilibrium is achieved. Vigorous shaking that could cause emulsion formation should be avoided.[11][24]

-

Phase Separation : The mixture is centrifuged to ensure a clean separation of the octanol (B41247) and aqueous layers.[8][11]

-

Analysis : The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC).[8]

-

Calculation : The partition coefficient (Pₒᵥ) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[8]

pKa Determination (Potentiometric Titration)

This method measures the pH of a solution as a titrant is added, allowing for the determination of the ionization constant(s) of the analyte.[4]

-

Instrument Calibration : A potentiometer and pH electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[4]

-

Sample Preparation : A solution of this compound is prepared at a known concentration (e.g., 1 mM) in purified water. The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[4]

-

Inert Atmosphere : The sample solution is purged with an inert gas (e.g., nitrogen) before and during the titration to remove dissolved carbon dioxide, which can interfere with pH measurements.[4]

-

Titration : The solution is placed in a thermostatted vessel with constant stirring. A standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) is added in small, precise increments.

-

Data Collection : The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

-

Data Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified at the inflection point of the curve.

Chemical Stability (Forced Degradation Studies, per ICH Q1A(R2))

Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[5][14]

-

Stress Conditions : Separate samples of this compound are subjected to a variety of stress conditions, typically aiming for 5-20% degradation.[1][14]

-

Acid/Base Hydrolysis : Samples are treated with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room or elevated temperature (e.g., 60 °C).[1]

-

Oxidation : Samples are exposed to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Thermal Degradation : Solid samples are exposed to high heat (e.g., 80 °C) in a controlled oven.[1]

-

Photostability : Solid or solution samples are exposed to a controlled light source that provides both UV and visible output, as specified by ICH Q1B (e.g., 1.2 million lux hours).[1]

-

-

Time Points : Samples are collected at various time points during the stress exposure.

-

Analysis : The stressed samples are analyzed using a stability-indicating HPLC method. The method's ability to separate the intact this compound peak from all degradation product peaks is assessed.[10]

-

Mass Balance : An attempt is made to achieve mass balance, where the sum of the assay of the intact drug and the levels of all degradation products is close to 100% of the initial assay.

Mechanism of Action & Key Signaling Pathways

This compound exerts its therapeutic effects primarily by increasing intracellular levels of thiamine pyrophosphate (TPP), which activates the enzyme transketolase.[4][22] This activation redirects metabolic intermediates from pathways of hyperglycemic damage.

Metabolic Activation of this compound

This compound is a prodrug that must be metabolically converted to the active coenzyme TPP. This multi-step process begins in the gut and continues within target cells.[1][9]

Figure 2: Metabolic conversion of this compound to its active form, TPP.

Inhibition of Advanced Glycation End-product (AGE) Formation

In hyperglycemic conditions, excess glycolytic intermediates like fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (G3P) are shunted into damaging pathways, leading to the formation of Advanced Glycation End-products (AGEs). This compound-derived TPP enhances the activity of transketolase, a key enzyme in the pentose (B10789219) phosphate pathway (PPP), which detoxifies these harmful intermediates.[4][10][22]

Figure 3: this compound's mechanism for inhibiting AGE formation.

Conclusion

The physicochemical properties of this compound underscore its advantages as a highly bioavailable thiamine prodrug. Its unique solubility profile, thermal stability, and ionization characteristics are critical parameters for the rational design of effective oral dosage forms. The primary mechanism of action, centered on the activation of transketolase, provides a clear biochemical basis for its therapeutic effects in preventing hyperglycemic damage. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the development and optimization of this compound-based therapeutics.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 3. biopharminternational.com [biopharminternational.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. onyxipca.com [onyxipca.com]

- 11. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. resolvemass.ca [resolvemass.ca]

- 15. uspnf.com [uspnf.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. uspnf.com [uspnf.com]

- 18. acri.gov.tw [acri.gov.tw]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. oecd.org [oecd.org]

- 21. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Benfotiamine Synthesis Pathways and Novel Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682) (Vitamin B1), has garnered significant scientific interest due to its superior bioavailability compared to its water-soluble counterpart.[1][2][3] This enhanced lipophilicity allows for greater cellular penetration and subsequent conversion to the active coenzyme, thiamine pyrophosphate (TPP), leading to a more pronounced therapeutic effect. This technical guide provides a comprehensive overview of the synthesis of this compound, its key signaling pathways, and the development of novel analogues. Detailed experimental protocols for the evaluation of this compound and its derivatives are also presented to facilitate further research and drug development in this promising area. This compound's primary mechanism of action involves the activation of the enzyme transketolase, a critical component of the pentose (B10789219) phosphate (B84403) pathway.[4][5] This activation helps to redirect excess glucose metabolites away from detrimental pathways, such as the formation of advanced glycation end-products (AGEs), thereby mitigating cellular damage associated with hyperglycemia.[4][6] Furthermore, this compound has been shown to exert antioxidant and anti-inflammatory effects through the modulation of pathways including NF-κB and Nrf2/ARE.[4] These multifaceted properties have led to its investigation in a range of pathological conditions, most notably diabetic complications and neurodegenerative diseases like Alzheimer's.[4][7]

This compound Synthesis Pathways

The chemical synthesis of this compound (S-benzoylthiamine O-monophosphate) typically involves a two-step process starting from thiamine hydrochloride. The first step is the phosphorylation of thiamine to yield thiamine monophosphate, which is then followed by the benzoylation of the thiazole (B1198619) ring.

Chemical Synthesis of this compound

The following diagram illustrates a common synthetic route for this compound:

References

- 1. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride | Semantic Scholar [semanticscholar.org]

- 4. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medi-cent.ch [medi-cent.ch]

- 6. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the In Vitro Antioxidant Capacity of Benfotiamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benfotiamine (B1667992), a lipid-soluble synthetic derivative of thiamine (B1217682) (Vitamin B1), has emerged as a compound of significant interest for its potential therapeutic applications, particularly in pathologies associated with oxidative stress, such as diabetic complications.[1][2] Unlike its water-soluble counterpart, this compound's lipophilicity enhances its bioavailability, allowing for more effective penetration of cellular membranes.[3][4] Its antioxidant properties are multifaceted, stemming from both direct, though modest, radical-scavenging activity and, more significantly, indirect mechanisms that bolster the cell's endogenous antioxidant defense systems.[5][6] This guide synthesizes the current in vitro evidence, detailing the molecular mechanisms, quantitative data, and experimental protocols used to characterize the antioxidant capacity of this compound.

The primary indirect mechanisms include the activation of the enzyme transketolase, a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP). This activation increases the production of NADPH, which is crucial for regenerating the principal endogenous antioxidant, glutathione (B108866).[1][4] Furthermore, this compound has been shown to activate the Nrf2/ARE signaling pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[6][7] It also plays a crucial role in mitigating the formation of Advanced Glycation End-products (AGEs), which are significant contributors to oxidative stress in hyperglycemic conditions.[4][8] This document provides a comprehensive overview of these mechanisms, supported by structured data tables and detailed experimental methodologies for in vitro assessment.

Direct Antioxidant Capacity

Direct antioxidant activity refers to the ability of a compound to directly neutralize free radicals by donating an electron. While some studies suggest this compound possesses direct antioxidant capabilities, quantitative data from standardized cell-free radical scavenging assays are limited in the peer-reviewed literature.[6][9]

One of the key pieces of evidence for direct action comes from the Ferric Reducing Ability of Plasma (FRAP) assay. Studies have demonstrated that this compound can directly reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), indicating a capacity for electron donation.[5][9] This direct antioxidant action may contribute to its protective effects against oxidative DNA damage.[5][9] However, a significant data gap exists for this compound's performance in other common assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, making direct comparisons of its radical scavenging potency with classical antioxidants like Vitamin C and Vitamin E challenging.[6]

Table 1: Summary of In Vitro Direct Antioxidant Activity

| Assay | Matrix | Key Findings | Reference |

| Ferric Reducing Ability of Plasma (FRAP) | Cell-free | Showed direct electron-donating capacity. Prevented oxidative stress induced by various agents in kidney cell lines. | [5][9] |

| Nitrite-Induced Hemoglobin Oxidation | Cell-free (Erythrocyte Lysate) | Attenuated hemoglobin oxidation in a concentration-dependent manner, indicating free radical scavenging properties. | [10] |

| DPPH Radical Scavenging | Not Reported | Quantitative IC50 data for this compound is not widely available in peer-reviewed literature. | [6] |

| ABTS Radical Scavenging | Not Reported | Quantitative IC50 data for this compound is not widely available in peer-reviewed literature. | [6] |

Indirect Antioxidant Mechanisms

This compound's more pronounced antioxidant effects are attributed to its ability to modulate key intracellular pathways that enhance the body's own defense systems against oxidative stress.

Activation of the Pentose Phosphate Pathway (PPP)

A primary mechanism of this compound is the activation of transketolase, a thiamine pyrophosphate (TPP)-dependent enzyme.[4][8] After absorption, this compound is converted to TPP, which acts as a coenzyme for transketolase.[4] Enhanced transketolase activity diverts excess glycolytic intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, into the non-oxidative branch of the pentose phosphate pathway.[8] This metabolic shift increases the production of NADPH, a critical reducing equivalent.[4] NADPH is essential for the glutathione reductase enzyme, which regenerates reduced glutathione (GSH) from its oxidized state (GSSG).[4] GSH is a major cellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for glutathione peroxidase (GPx).[1]

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[6] Studies have shown that this compound and its metabolites can act as Nrf2 activators.[7] It is proposed that they induce a conformational change in Keap1, leading to the release of Nrf2.[6] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[6][7] This binding initiates the transcription of numerous protective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7][11] This upregulation of the endogenous antioxidant system provides a robust defense against oxidative insults.[7]

Inhibition of Advanced Glycation End-product (AGE) Formation

Advanced Glycation End-products (AGEs) are harmful compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[8] Their accumulation, accelerated in hyperglycemic states, is a major source of oxidative stress and is implicated in diabetic complications.[5][8] this compound inhibits the formation of AGEs primarily by the same transketolase-activating mechanism described previously.[8] By shunting the key glycolytic intermediates glyceraldehyde-3-phosphate and fructose-6-phosphate into the pentose phosphate pathway, this compound reduces the availability of these precursors for the formation of AGEs.[8] Animal studies have shown that this compound can prevent the accumulation of AGEs in neural tissues.[12] However, it is important to note that human clinical trials have yielded mixed results, with some studies finding no significant reduction in circulating AGEs after this compound supplementation.[13][14][15] This suggests its effect may be more preventative at a cellular level rather than systemic clearance of existing AGEs.[12]

Quantitative Data on In Vitro Antioxidant Effects

The following table summarizes quantitative findings from various cell-based assays designed to measure the antioxidant effects of this compound. These studies typically involve challenging cells with an oxidative stressor (e.g., lipopolysaccharide [LPS], H₂O₂) with and without this compound treatment and measuring key biomarkers.

Table 2: Summary of Quantitative Cell-Based Antioxidant Data

| Assay / Parameter | Cell Type | Treatment / Stressor | This compound Conc. | Result | Reference |

| Oxidative Stress Markers | |||||

| Nitric Oxide (NO) Production | BV-2 Microglia | LPS (1 µg/ml) | 100-250 µM | Dose-dependent decrease in NO production. | [11] |

| Superoxide Anion (O₂⁻) Production | BV-2 Microglia | LPS (1 µg/ml) | 100-250 µM | Significant decrease in O₂⁻ production. | [11] |

| Lipid Peroxidation (MDA) | BV-2 Microglia | LPS (1 µg/ml) | 100-250 µM | Significant decrease in malondialdehyde levels. | [11] |

| Protein-HNE Adducts | RAW 264.7 Macrophages | LPS | 100 µM | Prevented formation of protein-HNE adducts and lipid hydroperoxides. | [16] |

| Antioxidant Enzyme Activity | |||||

| Catalase (CAT) Activity | BV-2 Microglia | LPS (1 µg/ml) | 250 µM | Restored LPS-induced inhibition of CAT activity to control levels. | [11] |

| Glutathione (GSH) Content | BV-2 Microglia | LPS (1 µg/ml) | 50-250 µM | Dose-dependently increased intracellular GSH levels. | [11] |

| Nrf2/ARE Gene Expression | |||||

| GSR, HO1 mRNA | Mouse Embryonic Fibroblasts (WT) | Vehicle | 100 µM | Significantly increased mRNA levels after 3 hours. | [7] |

| GCLM, NQO1 mRNA | Mouse Embryonic Fibroblasts (WT) | Vehicle | 50-100 µM | Elevated mRNA levels after 8 hours. | [7] |

| Nrf2/ARE Gene Expression | Mouse Embryonic Fibroblasts (Nrf2 KO) | Vehicle | 50-100 µM | No significant change in mRNA levels, confirming Nrf2-dependency. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key in vitro assays used to evaluate the antioxidant capacity of this compound.[1]

General Experimental Workflow

A multi-faceted approach is recommended to thoroughly characterize the antioxidant effects of this compound.[1] The workflow typically involves cell culture, treatment with this compound, induction of oxidative stress, and subsequent measurement of various antioxidant parameters.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[1]

-

Materials:

-

Appropriate cell line (e.g., kidney cells, macrophages).

-

96-well black, clear-bottom microplate.

-

This compound.

-

Oxidative stress inducer (e.g., H₂O₂).

-

DCFH-DA stock solution (e.g., 10 mM in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Serum-free culture medium.

-

Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm).

-

-

Protocol:

-

Cell Seeding: Seed cells in the 96-well plate to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.[1]

-

This compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.[1]

-

Induction of Oxidative Stress (Optional): If assessing protective effects, add an oxidative stressor for a specific time.[1]

-

DCFH-DA Loading: Wash cells once with warm PBS. Add a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.[1]

-

Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.[1]

-

Measurement: Immediately measure the fluorescence intensity using a microplate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.

-

Lipid Peroxidation Assay (TBARS/MDA Assay)

This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.[1]

-

Materials:

-

Treated cell lysates.

-

Thiobarbituric Acid (TBA) solution.

-

Trichloroacetic Acid (TCA) solution.

-

Butylated Hydroxytoluene (BHT) to prevent ex vivo oxidation.

-

MDA standard solution.

-

Spectrophotometer or fluorescence microplate reader (Absorbance at ~532 nm).

-

-

Protocol:

-

Sample Preparation: Harvest and lyse cells in a suitable buffer containing BHT. Determine protein concentration for normalization.[1]

-

TBARS Reaction: In a microcentrifuge tube, add the cell lysate and an equal volume of TBA/TCA solution.[1]

-

Incubation: Incubate the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.[1]

-

Cooling and Centrifugation: Cool tubes on ice for 10 minutes. Centrifuge at 10,000 x g for 10-15 minutes to pellet precipitate.[1]

-

Measurement: Transfer the supernatant to a new tube or 96-well plate and measure the absorbance at ~532 nm.[1]

-

Quantification: Generate a standard curve using known concentrations of MDA. Calculate the MDA concentration in the samples and normalize to the protein concentration.[1]

-

Antioxidant Enzyme Activity Assays

These assays measure the activity of key enzymes in the cellular antioxidant defense system.[1][11]

-

Superoxide Dismutase (SOD) Activity: Measures the dismutation of superoxide radicals. The assay is often based on the inhibition of a superoxide-mediated reaction, such as the reduction of nitroblue tetrazolium (NBT) or WST-1 by a superoxide-generating system (e.g., xanthine/xanthine oxidase).[1]

-

Catalase (CAT) Activity: Measures the decomposition of hydrogen peroxide (H₂O₂). The most common method involves monitoring the decrease in absorbance at 240 nm as H₂O₂ is consumed.[1][11]

-

Glutathione Peroxidase (GPx) Activity: Measures the reduction of hydroperoxides using glutathione (GSH). The assay is typically coupled to the oxidation of NADPH by glutathione reductase, which is monitored as a decrease in absorbance at 340 nm.[1]

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.[1]

-

Materials:

-

Cells grown on glass coverslips.

-

This compound.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against Nrf2.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

-

-

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control.

-

Fixation and Permeabilization: Fix cells with paraformaldehyde, then permeabilize with Triton X-100.[1]

-

Blocking and Antibody Incubation: Block non-specific binding sites with BSA. Incubate with the primary anti-Nrf2 antibody, followed by washes and incubation with the fluorescent secondary antibody.[1]

-

Nuclear Staining and Imaging: Counterstain nuclei with DAPI. Mount coverslips on slides and visualize using a fluorescence microscope. An increase in the co-localization of Nrf2 (e.g., green fluorescence) and DAPI (blue fluorescence) indicates nuclear translocation.[1]

-

In Vitro AGE Formation Assay (BSA-Glucose Model)

This assay evaluates the ability of this compound to inhibit the formation of AGEs in a cell-free system.[8]

-

Materials:

-

Bovine Serum Albumin (BSA).

-

High concentration D-Glucose solution.

-

Phosphate buffer (pH 7.4).

-

Sodium azide (B81097) (to prevent bacterial growth).

-

This compound.

-

Fluorescence spectrophotometer (Excitation/Emission: ~370 nm/~440 nm).

-

-

Protocol:

-

Reaction Mixture Preparation: Prepare a solution containing BSA (e.g., 10 mg/mL), D-Glucose (e.g., 500 mM), and sodium azide in phosphate buffer.

-

Treatment: Aliquot the reaction mixture into tubes and add various concentrations of this compound or a control (e.g., aminoguanidine). Include a control with no inhibitor.

-

Incubation: Incubate the mixtures in the dark at 37°C for several weeks (e.g., 1-4 weeks) to allow for the slow process of glycation.

-

Measurement: After incubation, measure the fluorescence intensity of the characteristic AGE-specific signal (Ex/Em: ~370/440 nm).

-

Calculation: Calculate the percentage inhibition of AGE formation by this compound compared to the control without an inhibitor.

-

Conclusion

The in vitro evidence strongly indicates that this compound possesses significant antioxidant properties that are primarily mediated through indirect mechanisms. While it demonstrates some capacity for direct electron donation, its main strength lies in the upregulation of the body's endogenous antioxidant defenses. By activating the transketolase enzyme, this compound enhances NADPH production and subsequent glutathione regeneration.[4] Concurrently, it stimulates the Nrf2/ARE pathway, leading to the coordinated expression of a broad spectrum of protective antioxidant enzymes.[7] Its ability to inhibit the formation of pro-oxidant AGEs further underscores its potential in managing conditions characterized by hyperglycemia and high oxidative stress.[8] For drug development professionals and researchers, these multifaceted mechanisms present compelling avenues for therapeutic intervention in a range of oxidative stress-related diseases. Future in vitro research should aim to fill the existing data gaps concerning its direct radical scavenging kinetics and further elucidate the specific metabolites responsible for Nrf2 activation.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound upregulates antioxidative system in activated BV-2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. Effect of this compound on advanced glycation endproducts and markers of endothelial dysfunction and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy | PLOS One [journals.plos.org]

- 16. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Benfotiamine on Advanced Glycation End-products (AGEs) Formation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced Glycation End-products (AGEs) are a diverse group of non-enzymatically modified macromolecules implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and the intrinsic aging process. The accumulation of AGEs leads to protein cross-linking, induction of oxidative stress, and chronic inflammation, primarily through interaction with their receptor (RAGE). Consequently, inhibiting AGE formation represents a key therapeutic strategy. Benfotiamine (B1667992), a synthetic, lipid-soluble derivative of thiamine (B1217682) (Vitamin B1), has emerged as a potent inhibitor of AGE formation in preclinical models. Its primary mechanism involves the activation of the enzyme transketolase, which diverts glycolytic precursors of AGEs into the pentose (B10789219) phosphate (B84403) pathway. This guide provides a comprehensive technical overview of this compound's mechanism of action, a compilation of quantitative data from key preclinical and clinical studies, detailed experimental protocols for assessing its efficacy, and visualizations of the core biochemical pathways and experimental workflows.

Core Mechanism of Action

This compound's superior bioavailability compared to water-soluble thiamine allows for greater intracellular accumulation of its active metabolite, thiamine diphosphate (B83284) (TDP), also known as thiamine pyrophosphate (TPP).[1][2] TDP is an essential coenzyme for transketolase, a critical enzyme in the pentose phosphate pathway (PPP).[1][2]

Under hyperglycemic conditions, the increased flux of glucose through glycolysis leads to the accumulation of reactive intermediates, specifically glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (B1210287) (F6P).[1][3] These intermediates are major precursors for the formation of dicarbonyl compounds like methylglyoxal (B44143) (MGO), which rapidly react with proteins, lipids, and nucleic acids to form AGEs.[1][2]

This compound administration boosts intracellular TDP levels, leading to a significant increase in transketolase activity.[4][5] Activated transketolase diverts G3P and F6P away from the AGE-forming pathways and shunts them into the non-oxidative branch of the PPP.[5][6][7] This action directly reduces the substrate pool available for the synthesis of AGEs, thereby inhibiting their formation.[1][5] By preventing the accumulation of AGE precursors, this compound effectively blocks three major pathways of hyperglycemic damage: the AGE formation pathway, the diacylglycerol (DAG)–protein kinase C (PKC) pathway, and the hexosamine pathway.[3][5]

Signaling Pathway Visualization

The following diagram illustrates the core mechanism by which this compound inhibits the formation of Advanced Glycation End-products.

Caption: this compound's mechanism for inhibiting AGE formation.

Quantitative Data Summary

The efficacy of this compound in reducing AGEs varies significantly between preclinical animal models and human clinical trials. Animal studies have consistently shown robust and significant reductions in tissue AGEs, whereas human studies have yielded mixed and often non-significant results, particularly in plasma and urine.

Animal Studies: Quantitative Effects on AGEs

| Study Subject | Diabetes Model | Treatment Details | Key Findings | Reference |

| Diabetic Rats | Streptozotocin (STZ) | This compound, started immediately after diabetes induction (prevention) | Completely prevented diabetes-induced Nε-(carboxymethyl)lysine (CML) formation in peripheral nerves. Induced a major inhibition of neural imidazole-type AGE formation. | [8] |

| Diabetic Rats | Streptozotocin (STZ) | This compound for 9 months | Inhibited AGE formation in retinas. | [5] |

| Diabetic Mice | Streptozotocin (STZ) | Oral this compound | Prevented the vascular accumulation of AGEs in ischemic limbs. | [9] |

Human Clinical Trials: Quantitative Effects on AGEs

| Study Population | Study Design | Treatment Details | Key Findings | Reference |

| 6 Type 1 Diabetic Patients | Before-and-after trial | 600 mg/day this compound for 28 days | Intracellular CML in red blood cells decreased by 40% (p<0.001). Intracellular methylglyoxal-derived AGEs reduced by almost 70% (p<0.01). No significant change in HbA1c. | [10] |

| 13 Type 2 Diabetic Patients | Crossover trial | 1,050 mg/day this compound for 3 days | Prevented the postprandial increase in serum AGEs after an AGE-rich meal. | [11][12] |

| 82 Patients with Type 2 Diabetes and Nephropathy | 12-week, randomized, placebo-controlled trial | 900 mg/day (300 mg, 3x/day) this compound | No significant reduction in plasma or urinary levels of CML, Nε-(Carboxyethyl)lysine (CEL), or 5-hydro-5-methylimidazolone (MG-H1) compared to placebo. | [13][14][15][16][17] |

| 70 Patients with Mild Cognitive Impairment or Mild Alzheimer's Disease | 12-month, randomized, placebo-controlled trial | 600 mg/day (300 mg, 2x/day) this compound | Significantly reduced the increase in blood AGEs compared to placebo (p=0.044). Placebo group AGEs increased by ~10%, while the this compound group's decreased by >5%. | [4][18][19][20] |

Experimental Protocols

This section details common methodologies for evaluating the effect of this compound on AGE formation.

In Vitro Assay: BSA Glycation Model

This is a widely used method to screen for AGE inhibitors.[6]

Objective: To measure the inhibitory effect of this compound on the formation of fluorescent AGEs and specific AGEs like CML in a cell-free system.

Materials:

-

Bovine Serum Albumin (BSA), fatty-acid free

-

D-Glucose or Methylglyoxal (MGO)

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (to prevent microbial growth)

-

Trichloroacetic acid (TCA)

-

Reagents for specific AGE quantification (e.g., anti-CML antibody for ELISA, standards for HPLC/LC-MS)

Procedure:

-

Reaction Mixture Preparation: Prepare a solution of BSA (e.g., 10 mg/mL) and a high concentration of glucose (e.g., 0.5 M) or MGO in PBS.

-

Incubation: Add various concentrations of this compound to the reaction mixture. A control group with no this compound and a blank group with no glucose/MGO are essential.

-

Incubation Conditions: Incubate the mixtures in a sterile, dark environment at 37°C for a period ranging from 1 to 4 weeks.

-

Termination & Dialysis: Stop the reaction by cooling. For some analyses, excess sugar is removed by dialysis against PBS.

-

Quantification of Fluorescent AGEs: Dilute samples in PBS and measure the fluorescence intensity using a spectrofluorometer, typically with an excitation wavelength of ~355-370 nm and an emission wavelength of ~440-460 nm.

-

Quantification of Specific AGEs:

-

ELISA: Use specific antibodies to quantify individual AGEs like CML or CEL.

-

HPLC/LC-MS/MS: For precise quantification, proteins are hydrolyzed to amino acids, and specific AGEs are measured via High-Performance Liquid Chromatography or Liquid Chromatography with tandem Mass Spectrometry.[1]

-

Caption: General workflow for an in vitro BSA glycation assay.

Animal Study Protocol: Diabetic Rodent Model

Objective: To determine the in vivo efficacy of this compound on the accumulation of AGEs in target tissues of diabetic animals.

Model: Streptozotocin (STZ)-induced Type 1 diabetes in rats or mice is a common model.[8]

Procedure:

-

Induction of Diabetes: Administer a single intraperitoneal injection of STZ to induce hyperglycemia. Confirm diabetic status by measuring blood glucose levels.

-

Group Allocation: Randomly assign diabetic animals to a control group (vehicle) and a treatment group (this compound). A non-diabetic control group is also maintained.

-

This compound Administration: Administer this compound orally (e.g., via gavage or in drinking water/food) daily for a specified duration (e.g., 3-9 months).[5][8]

-

Monitoring: Regularly monitor body weight, blood glucose, and general health.

-

Tissue Collection: At the end of the study, euthanize the animals and harvest target tissues (e.g., peripheral nerves, retina, kidney, aorta).

-

AGE Quantification in Tissue:

-

Immunohistochemistry (IHC): Use AGE-specific antibodies (e.g., anti-CML) to visualize and quantify AGE deposition in tissue sections.

-

Western Blot/ELISA: Homogenize tissues to extract proteins and quantify AGE levels using Western Blot or ELISA.

-

LC-MS/MS: Perform acid hydrolysis of tissue proteins to measure specific AGEs with high accuracy.

-

-

Functional Assessment: Correlate AGE levels with functional outcomes, such as motor nerve conduction velocity (NCV) for neuropathy or albuminuria for nephropathy.[8]

Human Clinical Trial Protocol

Objective: To evaluate the safety and efficacy of this compound in reducing systemic or cellular AGE levels in a specific patient population.

Design: A randomized, double-blind, placebo-controlled trial is the gold standard.[4][13]

Procedure:

-

Participant Recruitment: Recruit a well-defined population (e.g., patients with Type 2 diabetes and nephropathy, or individuals with mild cognitive impairment).[4][13] Define clear inclusion and exclusion criteria.

-

Randomization: Randomly assign participants to receive either this compound (e.g., 600-900 mg/day) or a matching placebo.[4][13]

-

Treatment Period: The intervention period can range from weeks to months (e.g., 12 weeks to 12 months).[4][13]

-

Sample Collection: Collect biological samples (blood, urine) at baseline and at specified follow-up time points (e.g., 6 weeks, 12 weeks).[13][14]

-

Primary and Secondary Endpoints:

-

Primary Endpoint: Could be a clinical outcome (e.g., change in Alzheimer's Disease Assessment Scale-Cognitive Subscale, ADAS-Cog) or a biomarker outcome.[4]

-

Secondary/Exploratory Endpoint: Change in plasma or urinary AGE levels.

-

-

AGE Measurement:

-

Use a validated, high-precision method like stable-isotope-dilution tandem mass spectrometry (LC-MS/MS) to measure a panel of AGEs (e.g., CML, CEL, MG-H1) in plasma and/or 24-hour urine collections.[1][13]

-

For intracellular measurements, red blood cells can be isolated from whole blood for analysis.[10]

-

-

Statistical Analysis: Use appropriate statistical models (e.g., ANOVA for repeated measures) to compare the change in AGE levels between the this compound and placebo groups over time.[13]

Caption: Simplified workflow for a randomized controlled clinical trial.

Discussion and Conclusion

The biochemical rationale for this compound's role in inhibiting AGE formation is robust and well-supported by in vitro and animal studies. By activating transketolase, this compound directly targets the upstream precursors of AGEs, representing a logical and potent preventative mechanism.[1][21] Preclinical data consistently demonstrates that this mechanism translates into significant reductions in AGE accumulation in target tissues like peripheral nerves and the retina, correlating with improved physiological function.[5][8]

However, the translation of these findings to human clinical trials has been challenging. Multiple studies, particularly in patients with diabetic nephropathy, have failed to show a significant effect of this compound on systemic levels of free AGEs in plasma and urine.[13][14][15] This discrepancy may be attributable to several factors:

-

Tissue vs. Systemic Levels: this compound's primary action is intracellular. It may effectively reduce AGE formation within specific cells and tissues, but this effect may not be reflected in the circulating pool of free AGEs measured in blood or urine, which represents a complex balance of formation, intake, and clearance. The positive results seen in red blood cells support this hypothesis.[10]

-

Timing of Intervention: this compound acts as an inhibitor of formation, not an AGE-breaker.[21] In patients with long-standing diabetes and significant accumulated AGE burden, preventing the formation of new AGEs may not be sufficient to alter the overall systemic load or produce clinical benefits in the short term of a trial.[13]

-

Dosage and Duration: While typical clinical trial doses range from 600-900 mg/day, the optimal dose and duration required to observe a significant systemic effect in humans remain unclear.

In contrast, a recent trial in patients with early Alzheimer's disease demonstrated a significant reduction in the progression of blood AGE levels, which correlated with positive cognitive outcomes.[4][18] This suggests that this compound's efficacy may be dependent on the specific patient population and the underlying pathology.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. realhealthproducts.com [realhealthproducts.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Efficacy of this compound versus thiamine on function and glycation products of peripheral nerves in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound accelerates the healing of ischaemic diabetic limbs in mice through protein kinase B/Akt-mediated potentiation of angiogenesis and inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound prevents macro- and microvascular endothelial dysfunction and oxidative stress following a meal rich in advanced glycation end products in individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of this compound on advanced glycation endproducts and markers of endothelial dysfunction and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.plos.org [journals.plos.org]

- 17. [PDF] Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy | Semantic Scholar [semanticscholar.org]

- 18. This compound and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound’s Effects on Measures of Brain Aging - Life Extension [lifeextension.com]

- 20. researchgate.net [researchgate.net]

- 21. droracle.ai [droracle.ai]

Foundational Studies on the Bioavailability of Benfotiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfotiamine (B1667992), a synthetic S-acyl derivative of thiamine (B1217682) (Vitamin B1), has garnered significant scientific interest due to its markedly superior bioavailability compared to its water-soluble counterpart, thiamine hydrochloride. This enhanced bioavailability translates to higher plasma and tissue concentrations of thiamine, making it a promising therapeutic agent for conditions associated with thiamine deficiency and metabolic disturbances, notably diabetic complications. This technical guide provides an in-depth analysis of the foundational research that has elucidated the pharmacokinetic profile of this compound, offering a comprehensive resource for professionals in the field of drug development and metabolic research.

Core Concepts: Enhanced Absorption and Metabolic Activation

The superior bioavailability of this compound stems from its lipophilic nature. Unlike thiamine hydrochloride, which relies on a saturable, carrier-mediated transport system for absorption in the intestine, this compound is readily absorbed via passive diffusion across the intestinal mucosa. Following absorption, it is rapidly dephosphorylated to S-benzoylthiamine, which is then hydrolyzed in the liver and erythrocytes to release thiamine. This efficient delivery system results in a more rapid and substantial increase in systemic thiamine levels.[1]

Quantitative Analysis of Bioavailability: Comparative Pharmacokinetic Data

The enhanced bioavailability of this compound has been quantified in several key clinical studies. The following tables summarize the pivotal pharmacokinetic parameters from these foundational investigations, providing a clear comparison with conventional thiamine supplementation.

Table 1: Comparative Pharmacokinetics of this compound vs. Thiamine Hydrochloride

| Parameter | This compound | Thiamine Hydrochloride | Fold Increase with this compound | Study |

| Relative Bioavailability of Thiamine in Plasma (%) | 1147.3 ± 490.3 | 100 | ~11.5x | Xie et al., 2014[2][3] |

| Maximum Plasma Thiamine Concentration (Cmax) | ~5 times higher | - | ~5x | Loew D, 1996[1] |

| Bioavailability (AUC) | ~3.6 times higher | - | ~3.6x | Loew D, 1996[1] |

Table 2: Pharmacokinetic Parameters of Thiamine after Administration of this compound vs. Thiamine Mononitrate

| Parameter | This compound (100 mg) | Thiamine Mononitrate (70.2 mg) | Fold Increase with this compound | Study |

| Plasma Thiamine AUC (nmol·h/l) | 5 times higher | - | 5x | Schreeb et al., 1997[4] |

| Maximum Plasma Thiamine Concentration (Cmax) (nmol/l) | 6.7 times higher | - | 6.7x | Schreeb et al., 1997[4] |

| Erythrocyte Thiamine Content | 6.8 times higher | - | 6.8x | Schreeb et al., 1997[4] |

| Time to Maximum Plasma Concentration (Tmax) | Significantly faster | - | - | Schreeb et al., 1997[4] |

| 24h Urinary Thiamine Excretion | 10 times higher | - | 10x | Schreeb et al., 1997[4] |

Experimental Protocols: Methodologies for Bioavailability Assessment

The foundational studies on this compound's bioavailability have primarily relied on two key experimental methodologies to quantify thiamine and its metabolites and to assess its biological activity.

Quantification of Thiamine and its Metabolites via High-Performance Liquid Chromatography (HPLC)

A robust and widely used method for the quantitative determination of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (B83284) (TDP) in biological matrices such as whole blood, plasma, and erythrocytes.

Principle: This method involves the separation of thiamine and its phosphorylated esters by reverse-phase HPLC, followed by pre-column derivatization to form highly fluorescent thiochrome (B1210408) derivatives. The fluorescence of these derivatives is then measured for quantification.

Sample Preparation:

-

Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Protein Precipitation: A deproteinizing agent, such as trichloroacetic acid (TCA), is added to the sample to precipitate proteins.

-

Centrifugation: The sample is centrifuged to separate the protein-free supernatant.

-

Derivatization: The supernatant is mixed with an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution to convert thiamine and its esters into their respective thiochrome derivatives.

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection: A fluorescence detector is used with an excitation wavelength of approximately 365 nm and an emission wavelength of around 435 nm.

-

Quantification: The concentration of each analyte is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of thiamine, TMP, and TDP.

Erythrocyte Transketolase Activity (ETKA) Assay

This functional assay assesses the biological activity of thiamine by measuring the activity of the thiamine-dependent enzyme, transketolase, in red blood cells.

Principle: The assay measures the rate of substrate conversion by transketolase in erythrocyte hemolysates, both in the presence and absence of exogenous thiamine diphosphate (TDP). The degree of stimulation of enzyme activity by the addition of TDP (the "TPP effect") is an indicator of thiamine deficiency.

Procedure:

-

Hemolysate Preparation: Erythrocytes are isolated from whole blood, washed, and then lysed to release their contents, including transketolase.

-

Enzyme Reaction: The hemolysate is incubated with the substrates for transketolase (e.g., ribose-5-phosphate (B1218738) and xylulose-5-phosphate).

-

Measurement: The rate of the reaction is determined by measuring the consumption of a substrate or the formation of a product over time, often using a coupled enzymatic reaction that results in a change in absorbance of NADH.

-

TPP Effect Calculation: The assay is performed in two sets of tubes: one with and one without the addition of exogenous TDP. The percentage increase in enzyme activity in the presence of added TDP is calculated as the TPP effect. A higher TPP effect indicates a greater degree of thiamine deficiency.

Visualizing the Pathways: Metabolic Fate and Mechanism of Action

The enhanced delivery of thiamine to the cells by this compound has significant implications for cellular metabolism, particularly in hyperglycemic conditions. The following diagrams illustrate the key pathways involved.

Caption: Metabolic pathway of orally administered this compound.

Caption: this compound's mechanism in mitigating hyperglycemic damage.